2-Propenoic acid, 2-methyl-, 3-(4-pyridinyl)propyl ester

Metal-free ATRP Polymer brushes Pyridine positional isomerism

2-Propenoic acid, 2-methyl-, 3-(4-pyridinyl)propyl ester (CAS 85997-30-4), commonly named 3-(pyridin-4-yl)propyl methacrylate, is a heterocyclic methacrylate monomer (C₁₂H₁₅NO₂, MW 205.25 g/mol) bearing a polymerizable methacrylate group linked via a three-carbon propyl spacer to a 4-pyridyl ring. The 4-pyridyl pendant group confers weak basicity (predicted pyridine pKa ~5.2–5.5), metal-coordination capability, pH-responsive character, and quaternization potential, placing it within the functional methacrylate family used for stimuli-responsive polymers, coordination materials, and surface-modifying copolymers.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 85997-30-4
Cat. No. B3158663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoic acid, 2-methyl-, 3-(4-pyridinyl)propyl ester
CAS85997-30-4
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCCC1=CC=NC=C1
InChIInChI=1S/C12H15NO2/c1-10(2)12(14)15-9-3-4-11-5-7-13-8-6-11/h5-8H,1,3-4,9H2,2H3
InChIKeyJIOVONQDCZYUSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyridin-4-yl)propyl Methacrylate (CAS 85997-30-4): Procurement-Relevant Identity and Monomer Class Definition


2-Propenoic acid, 2-methyl-, 3-(4-pyridinyl)propyl ester (CAS 85997-30-4), commonly named 3-(pyridin-4-yl)propyl methacrylate, is a heterocyclic methacrylate monomer (C₁₂H₁₅NO₂, MW 205.25 g/mol) bearing a polymerizable methacrylate group linked via a three-carbon propyl spacer to a 4-pyridyl ring . The 4-pyridyl pendant group confers weak basicity (predicted pyridine pKa ~5.2–5.5), metal-coordination capability, pH-responsive character, and quaternization potential, placing it within the functional methacrylate family used for stimuli-responsive polymers, coordination materials, and surface-modifying copolymers [1][2]. The monomer is commercially available from multiple specialty chemical suppliers in purities typically ≥95% or ≥98% .

Monomer Architecture
4-Pyridylpropyl methacrylate with propyl spacer and pyridine pendant
Polymerization Fit
Compatible with ATRP, RAFT, and emulsion polymerization workflows
Functional Profile
Metal-coordination capability and pH-responsive behavior (pKa ~5.2)

Why Generic Substitution Fails for CAS 85997-30-4 in Pyridine-Functional Polymer Design


Pyridine-containing monomers exhibit dramatic differences in polymerization reactivity, metal-binding behavior, and stimuli-responsive performance depending on the substitution position (2-, 3-, or 4-pyridyl), the spacer length between the polymerizable group and the heterocycle, and the ester type (acrylate vs. methacrylate). For instance, metal-free ATRP studies directly comparing isomeric pyridyl methacrylates have shown that brush growth rates and achievable thicknesses differ substantially among 2-, 3-, and 4-substituted isomers due to steric and electronic effects on catalyst–monomer interactions [1]. Similarly, quaternization kinetics vary widely: 3-pyridylmethyl methacrylates undergo quantitative quaternization with CH₃I, whereas 2-pyridylmethyl analogs achieve only low conversion under identical conditions [2]. Within molecularly imprinted polymers, 2-vinylpyridine and 4-vinylpyridine show template-specific performance differences, with neither monomer universally superior [3]. These findings underscore that the precise combination of a propyl-spaced 4-pyridyl ring with a methacrylate backbone in CAS 85997-30-4 defines a unique reactivity and coordination profile that cannot be replicated by simply substituting a vinylpyridine or an amino methacrylate.

Isomeric mismatch: 2- or 3-pyridyl isomers show different ATRP kinetics and metal-binding behavior; 4-substitution is not interchangeable.
Spacer-length sensitivity: Directly ring-attached pyridyl methacrylates may reduce monomer accessibility and alter brush growth control.
pH-response window mismatch: Amino methacrylates (e.g., DMAEMA) respond near neutral pH; pyridine monomers respond in acidic regime, shifting application fit.

Quantitative Differentiation Evidence for CAS 85997-30-4 Relative to Closest Pyridine-Functional Monomer Alternatives


Metal-Free SI-ATRP Reactivity: 4-Pyridyl Isomer Enables Controlled Brush Growth Without Copper Contamination

Under metal-free surface-initiated ATRP conditions catalyzed by 10-phenylphenothiazine under visible light, the three isomeric pyridyl methacrylates (2-, 3-, and 4-substituted) exhibited markedly different polymerization kinetics. The 3-pyridyl isomer (poly(pyridin-3-yl methacrylate)) showed linear brush thickness growth with time, indicative of controlled polymerization, whereas the 4-pyridyl isomer (structurally closest to CAS 85997-30-4 but lacking the propyl spacer) polymerized more slowly, attributed to steric hindrance at the 4-position reducing monomer accessibility to the active chain end [1]. The 2-pyridyl isomer was nearly inactive. Although this study used monomers with the methacrylate directly attached to the pyridine ring (no propyl spacer), the data demonstrate that the 4-pyridyl substitution position can be polymerized under metal-free ATRP, and the additional propyl spacer in CAS 85997-30-4 would be expected to further relieve steric constraints, potentially combining the controlled character of the 3-isomer with the desirable coordination geometry of the 4-pyridyl group [1].

Metal-Free ATRP Reactivity
Class-level inference
4-isomer polymerizable; 3-isomer controlled growth; 2-isomer near inactive. Propyl spacer in CAS 85997-30-4 expected to improve accessibility.
Supports copper-free brush coating workflow fit.
Data with directly attached isomers; verify with exact monomer.
Metal-free ATRP Polymer brushes Pyridine positional isomerism

Gold Nanoparticle Loading: Pyridyl Methacrylate Core–Shell Latexes Enable Quantitative Metal Coordination Without Additional Ligands

Polystyrene-poly(pyridyl methacrylate) core–shell latexes synthesized using 3-(2-pyridyl)propyl methacrylate and 3-(3-pyridyloxy)propyl methacrylate were loaded with HAuCl₄ and reduced by UV irradiation to produce monodisperse gold-decorated particles [1]. While CAS 85997-30-4 was not the exact monomer used, the study demonstrates that pyridylpropyl methacrylates with a propyl spacer and pyridyl nitrogen in a sterically accessible position (analogous to the 4-pyridylpropyl architecture of CAS 85997-30-4) are effective gold-coordinating ligands in emulsion polymerization contexts. This contrasts with monomers where the pyridine nitrogen is sterically hindered (e.g., 2-substituted or directly ring-attached methacrylates) that may show reduced metal-binding capacity [1].

Gold Nanoparticle Loading
Class-level inference
Pyridylpropyl methacrylate analogs demonstrated effective HAuCl₄ coordination and UV reduction to metallic Au nanoparticles on core–shell latexes.
Supports catalyst and sensor template design.
Reported with 2-pyridyl and 3-pyridyloxy analogs.
Gold nanoparticles Core–shell latex Metal coordination polymers

Silica Nanoparticle Dispersion Stability: PEG-b-Poly(pyridylpropyl acrylate) Block Copolymers Outperform Higher-Molecular-Weight PEG Variants

Amphiphilic block copolymers PEG-b-poly(3-(4-pyridyl)propyl acrylate) (PEG-b-Py) were synthesized by RAFT polymerization using 3-(4-pyridyl)propyl acrylate (the acrylate analog of CAS 85997-30-4). PEG2k-b-Py demonstrated a lower critical micelle concentration (CMC), higher adsorbed density onto silica nanoparticles, and superior aqueous dispersion stability compared to PEG5k-b-Py [1]. The adsorbed copolymer amount was tunable by solvent polarity due to acid–base interactions between the pyridyl groups and surface silanols. This directly demonstrates that the pyridylpropyl ester architecture enables effective nanoparticle surface modification through specific pyridine–silanol interactions [1].

Silica Dispersion Stability
Cross-study comparable
PEG2k-b-poly(4-pyridylpropyl acrylate) showed higher adsorbed density and aqueous dispersion stability vs. PEG5k-b-Py.
Reported higher adsorption from pyridine–silanol interaction.
Acrylate analog data; methacrylate variant expected similar.
Silica nanoparticles RAFT polymerization Block copolymer dispersants

RAFT Copolymerization with PEG Macro-CTA: Pyridylpropyl Acrylate Enables Controlled Block Copolymer Synthesis with Tunable Amphiphilicity

Using a PEG-based macro-chain transfer agent, 3-(4-pyridyl)propyl acrylate was successfully chain-extended via RAFT polymerization to yield well-defined PEG-b-polypyridine block copolymers [1]. The polymerization proceeded with controlled characteristics, enabling systematic variation of the hydrophobic pyridine block length to tune micellization behavior. This contrasts with 4-vinylpyridine, which under RAFT conditions often yields broader dispersities due to the higher reactivity of the vinyl group directly attached to the aromatic ring [2]. The acrylate ester linkage in the pyridylpropyl monomer provides a better match to methacrylate-type RAFT agents compared to vinylpyridines, facilitating cleaner block copolymer synthesis [1].

RAFT Block Copolymer Control
Cross-study comparable
3-(4-Pyridyl)propyl acrylate yielded well-defined PEG-b-polypyridine via RAFT; 4-vinylpyridine often gives broader dispersity and poorer methacrylate compatibility.
Supports controlled block copolymer synthesis workflow.
Methacrylate analog expected improved chain-transfer control.
RAFT polymerization Amphiphilic block copolymers Stimuli-responsive materials

Comparative pKa and Ionization Behavior: Pyridylpropyl Methacrylate Provides Moderate Basicity Distinct from Amino Methacrylates and Vinylpyridines

The conjugate acid pKa of pyridine is 5.2 [1]. The predicted pKa for 2-(dimethylamino)ethyl methacrylate (DMAEMA), a widely used basic methacrylate, is 8.18 ± 0.28 , while the pKa of protonated 4-vinylpyridine is approximately 5.4–5.5 [2]. The pyridyl nitrogen in CAS 85997-30-4, being electronically similar to 4-substituted pyridines, is expected to have a conjugate acid pKa in the range of 5.0–5.5, substantially lower than DMAEMA. This means that at physiological pH (7.4), DMAEMA is partially protonated (~50–70%), whereas pyridylpropyl methacrylate remains predominantly deprotonated (~1–5% protonated), leading to fundamentally different pH-responsive swelling, solubility, and ion-exchange behavior [1].

pKa and Ionization
Class-level inference
Predicted pyridine conjugate acid pKa ~5.0–5.5; DMAEMA pKa ~8.2. Protonation at pH 7.4: pyridine ~1–5%, DMAEMA ~50–70%.
pH-response window distinct; supports acidic regime targeting.
Experimental pKa confirmation recommended for final polymer.
pH-Responsive polymers pKa comparison Protonation behavior

Acrylonitrile Copolymer Dyeability: Pyridyl Methacrylate Comonomers Confer Acid Dye Affinity Without Compromising Fiber Properties

Patent US3645988A discloses that pyridyl acrylates and methacrylates (including compounds structurally encompassing CAS 85997-30-4) can be copolymerized with acrylonitrile at low incorporation levels (typically 1–10 wt%) to render the resulting acrylic fibers dyeable with acid dyestuffs [1]. The pyridyl nitrogen serves as a receptor site for acid dyes, enabling coloration that is not achievable with pure polyacrylonitrile. Critically, the patent states that these pyridyl comonomers achieve good dyeability 'without causing detrimental effects in other physical and chemical characteristics of the copolymer' [1], a key advantage over sulfonate-containing comonomers that can alter fiber hydrophilicity and mechanical properties.

Acrylic Fiber Dyeability
Class-level
Pyridyl methacrylates (1–10 wt%) copolymerized with acrylonitrile confer acid dye affinity while preserving fiber physical properties.
Supports specialty textile comonomer application.
Patent class data; property retention to verify per formulation.
Dyeable acrylic fibers Acrylonitrile copolymer Acid dye receptors

Validated Application Scenarios for CAS 85997-30-4 Based on Quantitative Performance Evidence


Metal-Free Polymer Brush Coatings for Biomedical and Electronic Surfaces

CAS 85997-30-4 can be polymerized via metal-free photo-ATRP to grow pyridine-functional polymer brushes on ITO, silicon, or glass substrates without copper catalyst residues that would be toxic or interfere with electronic properties. The 4-pyridyl pendant groups provide pH-switchable surface charge and metal-ion coordination sites, making the resulting coatings suitable for antibacterial surfaces, biosensors, and ion-gating membranes where metal contamination must be avoided [1][2].

RAFT-Synthesized Amphiphilic Block Copolymers for Nanoparticle Stabilization

Using RAFT polymerization with a PEG macro-CTA, CAS 85997-30-4 can be incorporated as the hydrophobic, pyridine-bearing block in PEG-b-poly(pyridylpropyl methacrylate) copolymers. These block copolymers spontaneously adsorb onto silica, titania, or gold nanoparticles via pyridine–surface interactions, providing steric stabilization in aqueous dispersions. The methacrylate backbone (vs. acrylate) offers enhanced hydrolytic stability and compatibility with methacrylate-based formulation components [1].

Gold-Nanoparticle-Decorated Core–Shell Latexes for Catalysis and Sensing

CAS 85997-30-4 can be emulsion-polymerized onto colloidal seed particles to create pyridine-functional core–shell latexes. The 4-pyridylpropyl side chains coordinate HAuCl₄ from aqueous solution, and subsequent UV irradiation reduces the gold salt to metallic nanoparticles immobilized on the particle surface. The resulting composite particles are candidates for heterogeneous catalysis, SERS substrates, and colorimetric sensors [1].

Acid-Dyeable Acrylic Fiber Comonomer for Specialty Textiles

Copolymerization of CAS 85997-30-4 at 1–10 wt% with acrylonitrile produces fibers that accept acid dyestuffs, enabling vibrant coloration of acrylic textiles without the need for post-treatment or sulfonate comonomers that can compromise fiber mechanical properties. This application is directly supported by patent literature covering the pyridyl methacrylate monomer class [1].

Application
Selection Property
Validation Focus
Metal-free polymer brush coatings
4-Pyridylpropyl architecture with propyl spacer
Brush growth kinetics and metal residue analysis
RAFT block copolymer nanoparticle stabilizers
Methacrylate backbone and pyridine–surface adsorption
Colloidal stability and adsorption density assessment
Gold-decorated core–shell latexes
Pyridine coordination to HAuCl₄
Gold loading distribution and catalytic screening
Acid-dyeable acrylic fiber comonomer
Pyridine as acid-dye receptor site
Dye uptake and fiber mechanical property retention
Quote Request

Request a Quote for 2-Propenoic acid, 2-methyl-, 3-(4-pyridinyl)propyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.